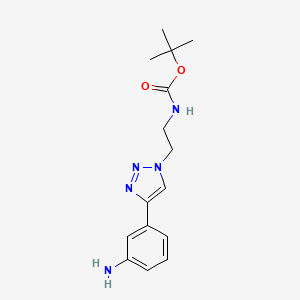
5-Cyclopropyl-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-nitrophenol is an organic compound with the molecular formula C(_9)H(_9)NO(_3) It features a cyclopropyl group attached to the phenol ring, along with a nitro group at the ortho position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-nitrophenol typically involves the nitration of 5-cyclopropylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon (Pd/C), Tin(II) chloride (SnCl(_2))
Substitution: Alkyl halides, Acid chlorides, Base catalysts (e.g., sodium hydroxide)
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Major Products Formed
Reduction: 5-Cyclopropyl-2-aminophenol
Substitution: Various ethers or esters depending on the substituent introduced
Oxidation: 5-Cyclopropyl-2-nitroquinone
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-2-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered.
4-Nitrophenol: Nitro group is at the para position, leading to different reactivity and properties.
5-Cyclopropyl-2-aminophenol: The amino derivative of 5-Cyclopropyl-2-nitrophenol, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and nitro groups, which impart distinct steric and electronic effects
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
5-cyclopropyl-2-nitrophenol |
InChI |
InChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2 |
InChI-Schlüssel |
VWWIMYJFCODMER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


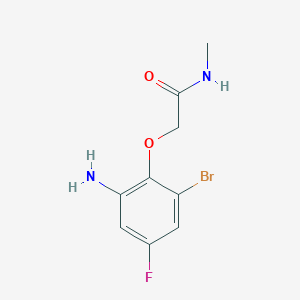
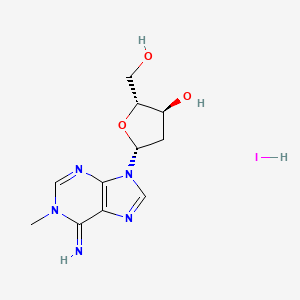
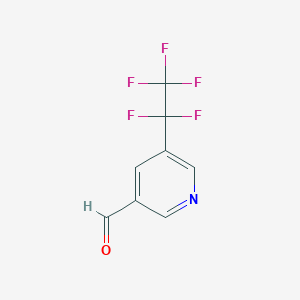



![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)

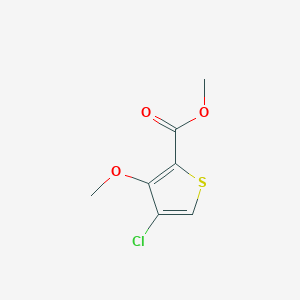

![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)


